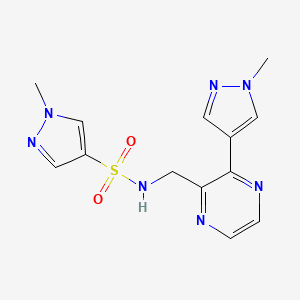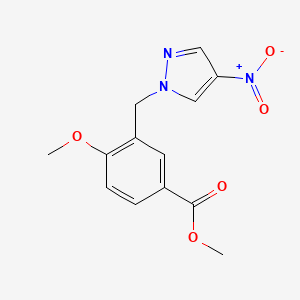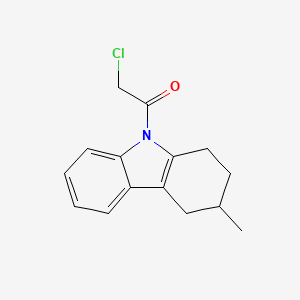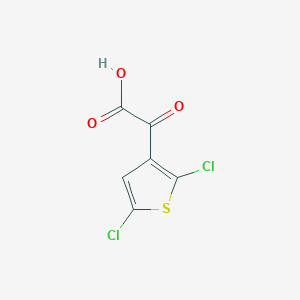![molecular formula C14H18N2O4 B2529524 6-[(2-Methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-1,6-naphthyridine-4-carboxylic acid CAS No. 1780910-04-4](/img/structure/B2529524.png)
6-[(2-Methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-1,6-naphthyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "6-[(2-Methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-1,6-naphthyridine-4-carboxylic acid" is a derivative of the naphthyridine family, which is known for its potential in medicinal chemistry due to its biological activity. The naphthyridine core is a bicyclic structure consisting of two nitrogen atoms in a fused ring system that resembles quinoline. This core structure is often modified to enhance its interaction with biological targets, leading to potential therapeutic applications.
Synthesis Analysis
The synthesis of naphthyridine derivatives can be achieved through various methods. One such method is the Pfitzinger-type condensation, which involves the reaction of a synthon such as [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester with a 2-acetylazaaromatic species in ethanolic KOH. This reaction directly yields bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, which is a valuable component in the synthesis of complex molecules for medicinal applications .
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives is characterized by the presence of the naphthyridine core, which can be functionalized at various positions to modulate its properties. For instance, the introduction of substituents at the C-6 position has been shown to significantly affect the cytotoxic activity of these compounds against tumor cell lines. The absence of a substituent at the C-6 position, as in the case of the 6-unsubstituted 1,8-naphthyridine structure, resulted in the most potent cytotoxic activity .
Chemical Reactions Analysis
Naphthyridine derivatives can undergo various chemical reactions that are essential for their functionalization and enhancement of biological activity. For example, carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have been synthesized and tested for their growth inhibitory properties. These derivatives retain potent cytotoxicity against certain cancer cell lines, demonstrating the versatility of the naphthyridine core in chemical modifications for therapeutic purposes .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure and the nature of their substituents. The synthesis from acyclic precursors and subsequent modifications can lead to compounds with varying solubility, stability, and reactivity. For instance, the introduction of a 3-aminopyrrolidinyl group at the C-7 position resulted in a derivative with high water solubility and potent cytotoxic activity, highlighting the importance of structural modifications in determining the properties of these compounds . Additionally, the spectroscopic properties such as 1H NMR, UV, and IR have been used to confirm the structures of synthesized naphthyridine derivatives .
Scientific Research Applications
Analytical Methodologies and Environmental Applications
Naphthenic Acids Analysis : Naphthenic acids, related to the core structure of the compound, are analyzed in environmental samples like oil sands process water. Advanced mass spectrometry techniques, including electrospray ionization, are used for semi-quantification and detailed characterization of naphthenic acids. These methods inform environmental monitoring and the design of treatment processes for industrial wastewaters (Kovalchik et al., 2017; Headley et al., 2013).
Biological and Medical Research
Biological Activities : 1,8-Naphthyridine derivatives, structurally similar to the core of the compound , demonstrate a range of biological activities. They have shown promise in antimicrobial, anticancer, anti-inflammatory, and analgesic applications. These activities position them as valuable scaffolds in therapeutic research, highlighting potential areas of study for related compounds (Madaan et al., 2015).
Environmental Toxicology and Degradation
Toxicity and Degradation : The toxicity and environmental degradation pathways of compounds like naphthenic acids, which share features with the compound of interest, are critically reviewed. Biodegradation and advanced oxidation processes are explored for their effectiveness in mitigating toxicity in aquatic environments. These studies provide a foundation for understanding how related compounds might behave in natural and engineered systems (Kannel & Gan, 2012).
Material Science and Engineering
Carboxylic Acids in Material Science : Carboxylic acids, a functional group present in the compound, are key precursors in the synthesis of various industrial chemicals. The flexibility provided by the carboxyl and carbonyl groups in levulinic acid, a bio-derived carboxylic acid, underlines the potential of similar compounds in creating value-added materials and chemicals from biomass, illustrating the broad applicability of carboxylic acids in material science and sustainable product development (Zhang et al., 2021).
Chemical Synthesis and Drug Development
Bioisosteres in Drug Synthesis : The carboxylic acid group, integral to the compound, plays a crucial role in pharmaceuticals. Bioisosteres of carboxylic acids, which mimic their physical or chemical properties, offer pathways to enhance drug profiles by improving metabolic stability or crossing biological barriers more effectively. This area of research is vital for developing new drugs with improved efficacy and safety profiles (Horgan & O’Sullivan, 2021).
properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-1,6-naphthyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-7-5-11-10(8-16)9(12(17)18)4-6-15-11/h4,6H,5,7-8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWFLZYGVYHTBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC=CC(=C2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 1-((3,4-dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2529450.png)

![2-(4-Chlorophenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2529454.png)
![N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2529455.png)



![3-[[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2529460.png)
![3-Cyclopropyl-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2529462.png)
![N-[1-(3-Chlorophenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2529463.png)
